2-chloro-N,N-dimethyl-1H-pyrrole-1-sulfonamide
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Overview
Description
2-chloro-N,N-dimethyl-1H-pyrrole-1-sulfonamide is a heterocyclic compound that features a pyrrole ring substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,N-dimethyl-1H-pyrrole-1-sulfonamide typically involves the chlorination of N,N-dimethyl-1H-pyrrole-1-sulfonamide. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N,N-dimethyl-1H-pyrrole-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The pyrrole ring can be reduced under specific conditions to form pyrrolidines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic substitution: Products include substituted sulfonamides.
Oxidation: Products include sulfonic acids and sulfonyl chlorides.
Reduction: Products include pyrrolidines.
Scientific Research Applications
2-chloro-N,N-dimethyl-1H-pyrrole-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N,N-dimethyl-1H-pyrrole-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrrole ring can engage in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1H-pyrrole-1-sulfonamide: Lacks the chlorine substituent, resulting in different reactivity and biological activity.
2-chloro-1H-pyrrole-1-sulfonamide: Lacks the N,N-dimethyl groups, affecting its solubility and interaction with biological targets.
N,N-dimethyl-2-chloro-1H-pyrrole-1-sulfonamide: Similar structure but different substitution pattern, leading to variations in chemical properties.
Uniqueness
2-chloro-N,N-dimethyl-1H-pyrrole-1-sulfonamide is unique due to the presence of both the chlorine atom and the N,N-dimethyl groups, which confer distinct chemical reactivity and biological activity. This combination of substituents allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N,N-dimethylpyrrole-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2S/c1-8(2)12(10,11)9-5-3-4-6(9)7/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDZZKPNGXILSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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